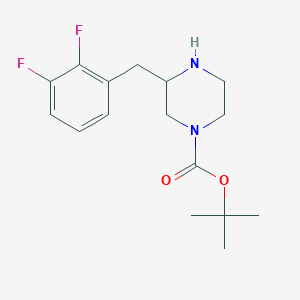
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H15ClN2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the chlorophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
N-oxide derivatives: Formed through oxidation reactions
Phenyl derivatives: Formed through reduction reactions
Substituted pyrrolidines: Formed through nucleophilic substitution reactions
Scientific Research Applications
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)pyrrolidin-2-one
- 4-(4-Chlorophenyl)pyrrolidin-3-ol
- 4-(4-Chlorophenyl)pyrrolidin-3-carboxylic acid
Uniqueness
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific structural features, such as the presence of the chlorophenyl group and the pyrrolidine ring
Properties
Molecular Formula |
C10H15Cl3N2 |
|---|---|
Molecular Weight |
269.6 g/mol |
IUPAC Name |
4-(4-chlorophenyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12;;/h1-4,9-10,13H,5-6,12H2;2*1H |
InChI Key |
PEGBHHXNOUEUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


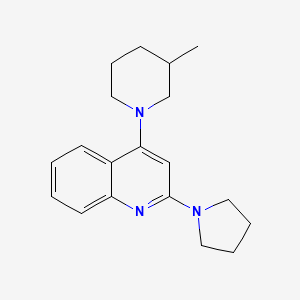
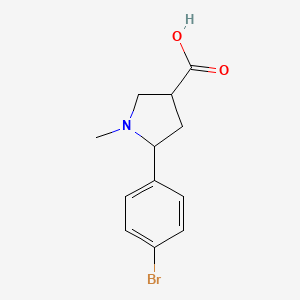
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)

![1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine](/img/structure/B14866467.png)

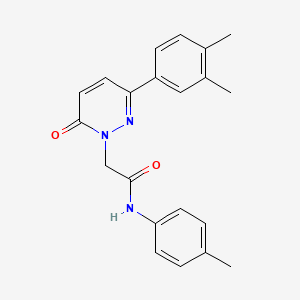

![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)
![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
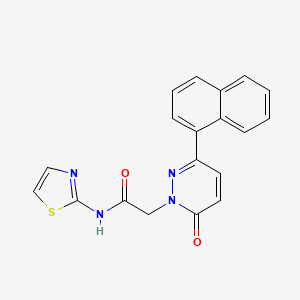
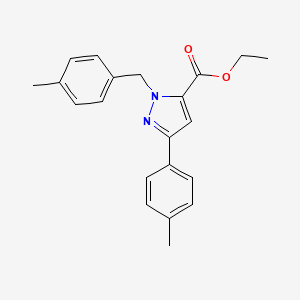
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine](/img/structure/B14866513.png)
